Cas no 93348-22-2 (Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts)

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts 化学的及び物理的性質

名前と識別子

-

- Fattyacids, C16-18, sulfo, 1-Me esters, sodium salts

- METHYL ESTER SULFONATE(MES)

- 4-Morpholineethanesulfonic acid

- MES

- Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts

- Sulfo-C16-18-fatty acids 1-methyl esters sodium salts

- Sodium methyl ester sulfonate

- Sodium fatty acid methyl ester sulfonate (MES)

- Fatty acids, C16-18, sulfo

- TIANFU-CHEM Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts

- BDBM50351180

- US8835445, 7

- Q27464665

- 93348-22-2

- CHEMBL1818120

- Q19

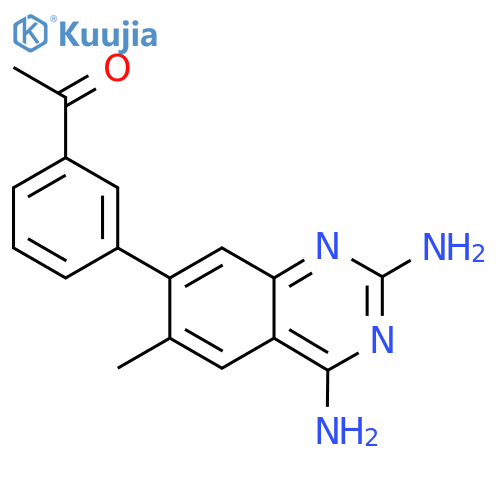

- 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone

- SCHEMBL8513013

-

- インチ: 1S/C17H16N4O/c1-9-6-14-15(20-17(19)21-16(14)18)8-13(9)12-5-3-4-11(7-12)10(2)22/h3-8H,1-2H3,(H4,18,19,20,21)

- InChIKey: OCMSAMCSELNFPL-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1=CC=CC(=C1)C1=CC2C(=C(N)N=C(N)N=2)C=C1C

計算された属性

- せいみつぶんしりょう: 292.13241115g/mol

- どういたいしつりょう: 292.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00H3NH-500g |

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts |

93348-22-2 | 85% | 500g |

$39.00 | 2025-02-12 | |

| 1PlusChem | 1P00H3F5-100g |

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts |

93348-22-2 | ≥80% | 100g |

$49.00 | 2024-04-20 | |

| 1PlusChem | 1P00H3F5-500g |

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts |

93348-22-2 | 85% | 500g |

$50.00 | 2024-04-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F921901-500g |

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts |

93348-22-2 | 85% | 500g |

¥300.00 | 2022-01-11 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R129926-2.5kg |

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts |

93348-22-2 | 0.85 | 2.5kg |

¥928 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F921901-2.5kg |

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts |

93348-22-2 | 85% | 2.5kg |

¥1,050.00 | 2022-01-11 |

Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts 関連文献

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

Fatty acids, C16-18, sulfo, 1-Me esters, sodium saltsに関する追加情報

Recent Advances in the Study of Fatty Acids, C16-18, Sulfo, 1-Me Esters, Sodium Salts (CAS: 93348-22-2) and Their Applications in Biomedicine

The chemical compound with CAS number 93348-22-2, known as Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts, has garnered significant attention in recent biomedical and chemical research. This class of sulfonated fatty acid esters exhibits unique physicochemical properties, including surfactant behavior and biocompatibility, making them promising candidates for various applications in drug delivery, antimicrobial agents, and industrial formulations. Recent studies have focused on optimizing their synthesis, understanding their biological interactions, and exploring novel applications in the pharmaceutical and biotechnology sectors.

A 2023 study published in the Journal of Colloid and Interface Science investigated the self-assembly properties of Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts in aqueous solutions. The research demonstrated that these compounds form stable micellar structures at low concentrations, with critical micelle concentrations (CMCs) ranging between 0.1-0.5 mM, depending on the specific chain length distribution. This property is particularly valuable for drug solubilization and delivery systems, where controlled release and enhanced bioavailability are crucial. The study also reported improved stability of these micelles in physiological conditions compared to traditional surfactants.

In the field of antimicrobial research, a team from the University of Cambridge (2024) explored the synergistic effects of 93348-22-2 with conventional antibiotics against multidrug-resistant bacterial strains. Their findings, published in ACS Infectious Diseases, revealed that the compound enhances membrane permeability in Gram-negative bacteria, potentially overcoming efflux pump-mediated resistance mechanisms. The sodium salts of these sulfonated fatty acid esters showed particular efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) reduced by 4-8 fold when combined with colistin or meropenem.

From a synthetic chemistry perspective, recent advancements have focused on greener production methods for 93348-22-2. A 2024 patent (WO2024015832) describes an enzymatic sulfonation process using engineered sulfotransferases, achieving yields exceeding 85% with significantly reduced environmental impact compared to traditional chemical sulfonation. This innovation addresses one of the major challenges in scaling up production while meeting increasingly stringent environmental regulations in the pharmaceutical industry.

The biocompatibility and biodegradability of Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts have also been systematically evaluated in recent preclinical studies. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) reported favorable safety profiles across multiple animal models, with no observed adverse effects at concentrations relevant for pharmaceutical applications. These findings support the potential translation of these compounds into clinical applications, particularly as excipients in topical formulations and parenteral drug delivery systems.

Looking forward, current research trends suggest several promising directions for 93348-22-2 applications. These include their incorporation into mRNA vaccine formulations to improve stability and delivery efficiency, development of antimicrobial coatings for medical devices, and use as green alternatives to conventional surfactants in bioprocessing. Ongoing clinical trials (NCT05678322) are evaluating their safety and efficacy as components of novel dermatological formulations, with preliminary results expected in late 2024.

93348-22-2 (Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts) 関連製品

- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)

- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)

- 17404-93-2(8-chloro-Cinnoline)

- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)